![molecular formula C16H18N2O4S B5807358 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, also known as MSMPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MSMPG is a derivative of glycine and has been found to exhibit promising pharmacological properties, making it a potential drug candidate for the treatment of various diseases.
科学研究应用
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide has been found to exhibit various pharmacological properties, making it a potential drug candidate for the treatment of various diseases. It has been studied extensively for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. This compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound is believed to modulate various biological processes, leading to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory effects. Additionally, this compound has been found to modulate the activity of neurotransmitters such as dopamine and serotonin, leading to its potential neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide is its potential as a drug candidate for the treatment of various diseases. Its pharmacological properties make it a promising candidate for further research and development. Additionally, the synthesis of this compound is relatively straightforward, making it accessible for researchers to obtain and study. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are various future directions for the research and development of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide. One potential direction is to study the pharmacological properties of this compound in vivo, to better understand its potential as a drug candidate. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Another potential direction is to study the potential applications of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Overall, this compound is a promising compound with potential applications in medical research, and further research is needed to fully understand its potential.
合成方法
The synthesis of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide involves the reaction between N-methyl glycine and 4-methoxybenzenesulfonyl chloride in the presence of a base catalyst such as triethylamine. The reaction takes place under reflux conditions in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain this compound in a pure form. The yield of the synthesis process is typically around 60-70%.
属性
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-17-16(19)12-18(13-6-4-3-5-7-13)23(20,21)15-10-8-14(22-2)9-11-15/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGFMJNAFSCYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
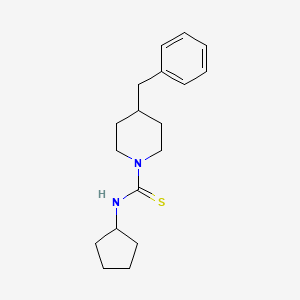
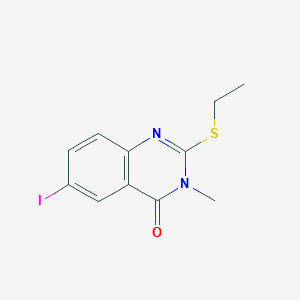
![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
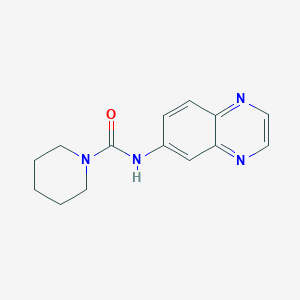
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
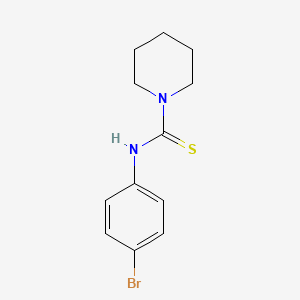

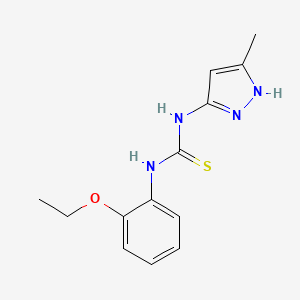
![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)